Methyl 9H-4a,9a-methanocarbazole-9-carboxylate
Description
Methyl 9H-4a,9a-methanocarbazole-9-carboxylate is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Properties
CAS No. |
61289-93-8 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 8-azatetracyclo[7.4.1.01,9.02,7]tetradeca-2,4,6,10,12-pentaene-8-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-18-13(17)16-12-7-3-2-6-11(12)14-8-4-5-9-15(14,16)10-14/h2-9H,10H2,1H3 |
InChI Key |
MZZRMGJRFZPOKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2C34C1(C3)C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9H-4a,9a-methanocarbazole-9-carboxylate typically involves a series of organic reactions. One common method includes the palladium-catalyzed tandem reaction, which allows for the formation of carbazole derivatives from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation . This method is efficient and compatible with various functional groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been shown to be effective in reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 9H-4a,9a-methanocarbazole-9-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for reducing the ester group.
Substitution: Nucleophilic reagents such as Grignard reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated carbazole derivatives, alcohols, and substituted carbazole compounds .
Scientific Research Applications
Methyl 9H-4a,9a-methanocarbazole-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 9H-4a,9a-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which allow it to interact with biological molecules and materials. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A simpler carbazole derivative with similar aromatic properties.
9-Methyl-9H-carbazole: Another methylated carbazole compound with distinct chemical properties.
Dibenzothiophene: A structurally related compound with sulfur in place of nitrogen.
Uniqueness
Methyl 9H-4a,9a-methanocarbazole-9-carboxylate stands out due to its unique methano-bridge structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
